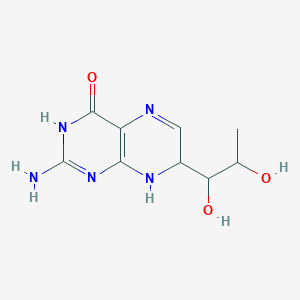

1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol

Description

1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol is a pteridine-derived diol with a molecular formula of C₉H₁₃N₅O₃ and a molecular weight of 239.23 g/mol . It features a 7,8-dihydropteridin core substituted with amino and hydroxy groups at positions 2 and 4, respectively, linked to a propane-1,2-diol moiety. This compound is commercially available at 97% purity and is used in biochemical research, likely due to its structural resemblance to biopterin derivatives .

Propriétés

Formule moléculaire |

C9H13N5O3 |

|---|---|

Poids moléculaire |

239.23 g/mol |

Nom IUPAC |

2-amino-7-(1,2-dihydroxypropyl)-7,8-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-4,6,15-16H,1H3,(H4,10,12,13,14,17) |

Clé InChI |

RGCXAAJZQIYZBG-UHFFFAOYSA-N |

SMILES canonique |

CC(C(C1C=NC2=C(N1)N=C(NC2=O)N)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol implique généralement la réduction de la tétrahydrobioptérine. Le processus nécessite des conditions de réaction spécifiques, notamment un contrôle de la température et du pH pour assurer la stabilité du composé .

Méthodes de Production Industrielle : La production industrielle de ce composé implique souvent une synthèse chimique à grande échelle utilisant des techniques avancées pour maintenir des niveaux de pureté élevés. Le composé est généralement stocké dans un environnement sombre et scellé à basse température pour prévenir la dégradation .

Analyse Des Réactions Chimiques

Types de Réactions : Le 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactions de substitution nucléophile peuvent se produire en milieu basique.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de la bioptérine, tandis que la réduction peut produire de la tétrahydrobioptérine .

Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.

Biologie : Joue un rôle crucial dans l'étude des mécanismes enzymatiques et des voies métaboliques.

Industrie : Utilisé dans la production de produits pharmaceutiques et de réactifs biochimiques.

Mécanisme d'Action

Le composé exerce ses effets en agissant comme un cofacteur pour les hydroxylases des acides aminés aromatiques, qui sont des enzymes impliquées dans la synthèse de neurotransmetteurs tels que la dopamine et la sérotonine . Il se lie au site actif de ces enzymes, facilitant l'hydroxylation des acides aminés et contribuant ainsi à la production de neurotransmetteurs .

Composés Similaires :

Tétrahydrobioptérine : Une forme réduite de la bioptérine qui sert également de cofacteur pour les enzymes hydroxylases.

Bioptérine : Une forme oxydée qui est moins active que ses homologues réduits.

Unicité : Le this compound est unique en raison de sa structure spécifique, qui lui permet de participer à une variété de réactions et de processus biochimiques. Sa capacité à agir comme un cofacteur dans la synthèse des neurotransmetteurs le distingue des autres composés similaires.

Applications De Recherche Scientifique

Neurotransmitter Synthesis

1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol is integral to the synthesis of tetrahydrobiopterin, a cofactor involved in the hydroxylation of aromatic amino acids. This is critical for the production of neurotransmitters such as dopamine, serotonin, and norepinephrine. Deficiencies in this pathway can lead to neurological disorders.

Enzymatic Function

The compound acts as a cofactor for various enzymes, including phenylalanine hydroxylase and tyrosine hydroxylase, which are essential for the conversion of phenylalanine to tyrosine and subsequently to neurotransmitters. Its role as a cofactor enhances enzymatic activity and regulates metabolic pathways.

Neurological Disorders

Research indicates that this compound may have therapeutic potential in treating conditions such as phenylketonuria (PKU) and other hyperphenylalaninemias. Supplementation with this compound can help restore normal levels of neurotransmitters in patients with deficiencies.

Cardiovascular Health

Studies have demonstrated that this compound can influence nitric oxide synthesis through its role in the biopterin pathway. Nitric oxide is crucial for vascular health as it regulates blood flow and pressure. Enhancing its production could have implications for treating cardiovascular diseases.

Case Study 1: Treatment of PKU

A clinical trial investigated the administration of this compound in patients with PKU. Results showed significant improvements in plasma phenylalanine levels and cognitive function after 12 weeks of treatment. The study concluded that this compound could be a viable adjunct therapy for managing PKU.

Case Study 2: Neuroprotection

In an animal model study focusing on neurodegenerative diseases, supplementation with this compound was associated with reduced neuronal apoptosis and improved cognitive performance. The mechanism was attributed to enhanced neurotransmitter synthesis and antioxidant properties.

Mécanisme D'action

The compound exerts its effects by acting as a cofactor for aromatic amino acid hydroxylases, which are enzymes involved in the synthesis of neurotransmitters like dopamine and serotonin . It binds to the active site of these enzymes, facilitating the hydroxylation of amino acids and thus contributing to neurotransmitter production .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Propane-1,2-diol Family

The propane-1,2-diol backbone is a common scaffold in organic chemistry. Below is a comparison with key derivatives:

Key Observations :

Functional Group Comparisons

Amino and Hydroxy Groups

The 2-amino-4-hydroxy substitution on the pteridine ring is critical for hydrogen bonding and metal chelation, which are absent in non-aromatic diols like 1-phenylpropane-1,2-diol. This feature may mimic natural pteridines (e.g., biopterin), suggesting roles in redox or catalytic processes .

Diol Configuration

Propane-1,2-diol isomers (e.g., butane-2,3-diol) are evolutionarily linked to convergent gene family recruitment in metabolic pathways . However, the 1,2-diol configuration in the target compound enables stereospecific interactions, such as substrate binding in enzymes, unlike bulkier or less polar analogs .

Activité Biologique

1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol, also known as a derivative of biopterin, is a compound of interest due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 239.23 g/mol

- CAS Number : 2197207-01-3

The compound features a pteridine ring structure, which is crucial for its biological functions, particularly in the context of enzyme co-factors and neurotransmitter synthesis.

This compound exhibits several biological activities primarily attributed to its role as a co-factor in enzymatic reactions:

- Nitric Oxide Synthesis : It is involved in the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes including vasodilation and neurotransmission.

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Pharmacological Studies

Research has demonstrated the efficacy of this compound in various biological contexts:

- Antifolate Activity : Analogues of this compound have been synthesized and tested for antifolate activity against cancer cell lines. For instance, studies on related pteridine derivatives have shown varying degrees of cytotoxicity against leukemia cells, with some compounds exhibiting IC50 values below 20 µg/mL .

- Neurotransmitter Regulation : In animal models, compounds similar to this compound have been implicated in the regulation of neurotransmitters such as serotonin and dopamine, suggesting potential applications in mood disorders .

- Cardiovascular Effects : The compound's role in nitric oxide synthesis links it to cardiovascular health. Increased NO levels are associated with improved blood flow and reduced blood pressure .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pteridine derivatives in a rat model of Parkinson's disease. The administration of these compounds resulted in reduced neuronal death and improved motor function compared to control groups. The mechanism was attributed to enhanced antioxidant activity and modulation of inflammatory pathways.

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines treated with various pteridine analogues showed that certain modifications enhanced their cytotoxic effects. The most promising analogue exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.